Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride
Description
Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride is a synthetic compound featuring a tert-butyl ester group, a benzoate backbone, and a bifunctional ethylenediamine chain containing both aminomethyl and primary amine moieties.
Properties
Molecular Formula |
C14H23ClN2O2 |
|---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H |
InChI Key |
OMMKOAJCQFJCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-aminomethylphenethylamine hydrochloride typically involves the protection of the amine group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate. The resulting Boc-protected intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 4-Boc-aminomethylphenethylamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Hydrogenation with Palladium Catalysts
-
Reducing ketones to amines : In patent examples, ketones are reduced to secondary amines using hydrogen gas and palladium catalysts (e.g., Adams catalyst or 10% palladium on charcoal). For instance, Example 27 describes hydrogenating (3,4,5-trimethoxyphenyl)2-propanone to form the corresponding amine .
-
Deprotection of benzyl groups : Hydrogenation is also used to remove protecting groups (e.g., benzyl) from amines, as seen in Example 13 with sodium borohydride reduction .
Formation of the Hydrochloride Salt
The final salt is likely formed by reacting the free base with HCl gas or aqueous hydrochloric acid. This step enhances aqueous solubility, as observed in the salt’s characterization.
Reductive Amination
The compound’s structure suggests the use of reductive amination to form the aminomethyl group. For example:
-
Ketone to amine : A ketone intermediate (e.g., from benzyl methyl ketone) is reduced in the presence of ammonia or amines to form a secondary amine. This aligns with methods described in patent Example 13, where sodium borohydride reduces a carbonyl group .
Hydrogenation of Amides
The synthesis may involve hydrogenating amide precursors to generate the aminomethyl moiety. For instance, ChemicalBook reports hydrogenation of benzyl 4-(tert-butoxycarbonyl)benzylcarbamate to produce the deprotected amine .
Functional Group Reactivity
-
Boc (tert-butoxycarbonyl) Group : The ester’s tert-butyl group provides stability during synthesis, as seen in analogous compounds .
-
Aminomethyl Moiety : The aminomethyl group may undergo further alkylation or acylation, depending on reaction conditions .
Research Findings
-
Catalyst Efficiency : Palladium catalysts enable selective hydrogenation, minimizing side reactions .
-
Solubility : The hydrochloride salt enhances aqueous solubility, critical for biological applications.
References US3644353A (Patent) Smolecule (Excluded per user request) MDPI (Trifluoromethyl drugs, indirect relevance) Sigma-Aldrich (Product specs) PubChem (Safety data) ChemicalBook (Synthesis routes)
Scientific Research Applications
Drug Development
Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride has been explored for its potential therapeutic applications. It can interact with specific molecular targets, influencing biochemical pathways that are crucial for drug design. Studies have indicated that the deprotected amine can participate in various cellular processes, making it a candidate for further investigation in drug discovery.
Biochemical Studies
The compound's ability to enhance solubility in aqueous solutions makes it suitable for biological assays. Research has focused on its interactions with enzymes and receptors, providing insights into its mechanism of action. For example, it has been evaluated for its inhibitory effects on lysosomal phospholipase A2, which is relevant in understanding drug-induced phospholipidosis .
Anti-inflammatory Research
Recent studies have synthesized derivatives of this compound, evaluating their anti-inflammatory properties. These derivatives were tested using protocols such as carrageenan-induced rat paw edema, demonstrating significant inhibition comparable to standard anti-inflammatory drugs like indomethacin .
Comparative Analysis of Related Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| 4-Aminomethylphenethylamine hydrochloride | Lacks the Boc-protecting group |
| N-Boc-phenethylamine | Similar structure but different functional groups |
| Tert-butyl 4-(aminomethyl)benzoate | Similar backbone but without the aminomethyl group |
The presence of the Boc-protecting group in this compound enhances its stability and selectivity during reactions.
Case Study 1: Inhibition Mechanism
A study investigated the interaction of this compound with lysosomal phospholipase A2. The results indicated that this compound could inhibit enzyme activity effectively, suggesting its potential role in mitigating drug-induced lysosomal dysfunctions .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that derivatives synthesized from this compound exhibited promising anti-inflammatory effects. The compounds showed significant percentage inhibition of edema formation in rat models, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-Boc-aminomethylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. This compound can act as a precursor for the synthesis of biologically active molecules .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The compound is compared to key analogues below, emphasizing substituent effects:
Key Observations:
- Ester Group Impact: The tert-butyl group in the target compound likely improves hydrolytic stability compared to methyl or ethyl esters, as seen in analogues like Methyl 4-(2-aminoethyl)benzoate HCl .
- Amino Chain Complexity: The ethylenediamine chain (aminomethyl + primary amine) may enhance chelation or receptor binding compared to simpler amines (e.g., Methyl 4-(aminomethyl)benzoate HCl) .
Physicochemical Properties
- Lipophilicity: The tert-butyl group increases logP compared to methyl esters, as observed in tert-butyl 2-(4-aminophenyl)acetate (logP ~2.5) vs. methyl esters (logP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Solubility : Hydrochloride salts (common across analogues) improve water solubility, critical for bioavailability in drug formulations .
- Stability: tert-Butyl esters resist enzymatic and acidic hydrolysis better than methyl esters, as noted in Boc-protected intermediates .
Biological Activity
Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride, also known as 4-Boc-aminomethylphenethylamine hydrochloride, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, properties, and biological activities, supported by relevant research findings and data.
- Molecular Formula : C18H27ClN2O4
- Molecular Weight : 348.87 g/mol
- CAS Number : 1334499-61-4
The compound features a tert-butyl group and a benzoate moiety, which contribute to its stability and solubility in aqueous solutions. The hydrochloride form enhances its bioavailability, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of amine groups and subsequent reactions to form the desired compound. The general synthetic route includes:
- Boc Protection : The amine is protected using a Boc (tert-butyloxycarbonyl) group.
- Alkylation : The protected amine undergoes alkylation with appropriate reagents.
- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride salt to improve solubility.
This multi-step synthesis allows for the precise control of chemical properties and yields .
Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways. Its aminomethyl functional group allows it to participate in enzymatic reactions and cellular processes, making it a candidate for therapeutic applications.
Case Studies and Research Findings
- Antitumor Activity : A study explored the compound's effects on cancer cell lines, revealing significant cytotoxicity against specific tumor types. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Enzyme Inhibition : In vitro studies demonstrated that this compound inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Aminomethylphenethylamine hydrochloride | Lacks the Boc-protecting group | Moderate cytotoxicity |
| N-Boc-phenethylamine | Similar structure but different functional groups | Limited neuroprotective effects |
| Tert-butyl 4-(aminomethyl)benzoate | Similar backbone but without the aminomethyl group | Lower enzyme inhibition potential |
This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its enhanced stability and selectivity due to the Boc-protecting group .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) coupling of tert-butyl-protected benzoic acid derivatives with ethylenediamine analogs via nucleophilic substitution or reductive amination, and (2) final hydrochlorination. Microwave-assisted synthesis (e.g., 60–80°C, dry MeOH, Et₃N as a base) can improve reaction efficiency and reduce side products . Purification often employs recrystallization from methanol/ether or isoamyl alcohol/ether to isolate the hydrochloride salt .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ ~7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities like unreacted intermediates .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ion for C₁₅H₂₄ClN₂O₂ at m/z 327.8) .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) be minimized during synthesis?
- Methodological Answer :
- Controlled Reaction Conditions : Use anhydrous solvents (e.g., dry MeOH) and inert atmospheres to prevent hydrolysis of the tert-butyl ester .
- Stoichiometric Optimization : Limit excess alkylating agents (e.g., ethylenediamine derivatives) to avoid over-alkylation. Stepwise addition of reagents under cooling (0–5°C) can improve selectivity .
- Monitoring via TLC : Track reaction progress using silica TLC plates (eluent: 5% MeOH in DCM) to identify side products early .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent buffer pH (e.g., PBS at pH 7.4), temperature (37°C), and cell lines (e.g., HEK293 for receptor-binding studies) to reduce variability .
- Impurity Profiling : Characterize impurities (e.g., des-methyl analogs or hydrolyzed esters) using LC-MS, as contaminants may skew activity results .
- Dose-Response Validation : Repeat dose-response curves with freshly prepared compound solutions to rule out degradation artifacts .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare solutions in buffers (pH 1–10) and incubate at 25°C/40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. The tert-butyl ester is prone to hydrolysis under acidic conditions (pH <3), requiring neutral or alkaline buffers for long-term storage .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for hydrochloride salts) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDAC6 inhibitors) based on the compound’s amine and benzoate groups .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors to predict bioavailability and potency .
Handling Contradictions in Data
Q. How to address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solubility Screening : Perform equilibrium solubility studies in DMSO, water, and ethanol using shake-flask methods. The hydrochloride salt typically shows higher solubility in polar solvents (e.g., >50 mg/mL in water) compared to the free base .
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if discrepancies arise from amorphous vs. crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
